Mirin is a traditional Japanese sweet rice wine used as a flavoring and glazing agent in various dishes. There are two main types: "hon-mirin" (true mirin) and "mirin-fuchomiryo" (mirin-like seasoning) [, , , , , ]. Hon-mirin is produced through a traditional fermentation process involving glutinous rice, rice koji, and shochu (alcohol) [, ]. It contains ethanol, glucose, and various amino acids, contributing to its distinct flavor profile [, , , ]. Mirin-fuchomiryo, on the other hand, is mainly made of starch syrup and may contain additional flavorings [].
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